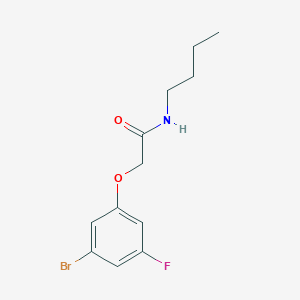

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide

Description

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide is a substituted acetamide featuring a 3-bromo-5-fluorophenoxy group attached to the acetamide backbone and an N-butyl chain. This compound is structurally characterized by:

- Phenoxy Substituents: The 3-bromo-5-fluorophenoxy group introduces steric bulk and electronic effects due to bromine (electron-withdrawing) and fluorine (high electronegativity).

For example, describes Suzuki-Miyaura cross-coupling using palladium catalysts and boronate esters to functionalize phenoxyacetamide derivatives . Such methods are likely applicable to the target compound, given its brominated aromatic ring, which could serve as a site for further functionalization.

Properties

IUPAC Name |

2-(3-bromo-5-fluorophenoxy)-N-butylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO2/c1-2-3-4-15-12(16)8-17-11-6-9(13)5-10(14)7-11/h5-7H,2-4,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDIADDVSYBVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)COC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide typically involves the reaction of 3-bromo-5-fluorophenol with butylamine in the presence of acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the acetamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenoxy ring can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The acetamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while oxidation and reduction reactions can produce quinones or amines, respectively.

Scientific Research Applications

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific properties.

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target proteins or enzymes, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key Observations:

- N-Substituent Effects : The butyl chain in the target compound confers higher lipophilicity compared to cyclopropyl analogs, which may enhance membrane permeability but reduce aqueous solubility .

- Aromatic Substituents: Bromine and fluorine in the phenoxy group create electron-deficient aromatic systems, enabling participation in halogen bonding and cross-coupling reactions (e.g., Suzuki reactions) . In contrast, sulfonylanilino or amino-triazole groups introduce polar functionalities that may improve solubility or target-specific interactions .

Physicochemical Properties

Thermal and Spectral Characteristics:

- Heat Capacity (Cp): Calculated Cp values for 2-(Benzoyloxy)-N-butylacetamide (564.89–913.50 J/mol·K) via Joback method suggest that substituents significantly influence thermal properties. The bromo-fluoro-phenoxy group in the target compound likely increases molar mass and Cp compared to non-halogenated analogs .

- Vibrational Spectra : N-butylacetamide exhibits distinct IR/Raman bands (e.g., N-H stretching at ~3300 cm⁻¹). Deuterated analogs (N-deuterated N-butylacetamide) show isotopic shifts, confirming assignments of vibrational modes .

Solubility and Reactivity:

- The butyl chain enhances solubility in organic solvents (e.g., DCM, DMF) but reduces water solubility. Bromine and fluorine further decrease polarity, making the compound suitable for hydrophobic environments .

- Bromine at the 3-position allows for cross-coupling reactions, as demonstrated in , where bromophenoxyacetamides undergo Suzuki coupling with boronate esters .

Biological Activity

2-(3-Bromo-5-fluorophenoxy)-N-butylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-5-fluorophenol with N-butylacetamide under controlled conditions. The general synthetic route can be summarized as follows:

- Reagents : 3-bromo-5-fluorophenol, N-butylacetamide, and a suitable coupling agent (e.g., DCC or EDC).

- Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.

- Purification : The product is purified via recrystallization or chromatography to obtain a high-purity compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes, although specific pathways remain to be fully elucidated.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HCT116 | 12.8 |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism, particularly those related to cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in target cells, leading to apoptosis.

- Membrane Disruption : For its antimicrobial effects, the compound likely disrupts bacterial membranes, causing cell lysis.

Case Studies

A notable study published in the Journal of Medicinal Chemistry evaluated the efficacy of various derivatives of phenoxyacetamides, including this compound, against resistant bacterial strains and tumor cell lines. The findings indicated significant promise for this compound as a lead structure for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.